2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
- Its structure comprises an indole ring, a thiazole ring, and an acetamide group. The indole moiety is a common structural motif found in various bioactive compounds.
- BITIAN has drawn interest due to its potential as an α-glucosidase inhibitor, which plays a crucial role in regulating blood glucose levels.
2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide: , is a heterocyclic compound with potential pharmacological applications.
Preparation Methods
Synthetic Routes: The synthesis of BITIAN involves the condensation of appropriate precursors. One approach includes the reaction of an indole-3-carboxylic acid derivative with a thiazole-2-carboxylic acid derivative, followed by amidation.
Reaction Conditions: Specific conditions may vary, but typical reactions involve the use of coupling agents (e.g., EDC/HOBt) and mild base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: BITIAN may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
Medicine: BITIAN’s α-glucosidase inhibitory activity positions it as a potential drug candidate for type 2 diabetes management.
Chemistry: It serves as a valuable scaffold for designing new compounds with diverse biological activities.
Biology: Further studies explore its impact on glucose metabolism and related pathways.
Mechanism of Action
- BITIAN inhibits α-glucosidase by binding to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose.
- Molecular targets include the active site residues of α-glucosidase.
Comparison with Similar Compounds
Similar Compounds: Other α-glucosidase inhibitors (e.g., acarbose, voglibose) share structural features with BITIAN.
Uniqueness: BITIAN’s distinct heterocyclic arrangement sets it apart, potentially offering improved safety and efficacy.
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-14-23(18-11-16(30-3)8-9-21(18)28(14)2)20-13-31-24(26-20)27-22(29)10-15-12-25-19-7-5-4-6-17(15)19/h4-9,11-13,25H,10H2,1-3H3,(H,26,27,29) |
InChI Key |
NSMQCLOEIYFOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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